1-Chloro-8-methylisoquinoline
Overview
Description
1-Chloro-8-methylisoquinoline is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their presence in various natural alkaloids and their applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-8-methylisoquinoline can be synthesized through several methods. One common method involves the chlorination of 8-methylisoquinoline. This reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the purification of the final product through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-8-methylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of 1-amino-8-methylisoquinoline or 1-thio-8-methylisoquinoline.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 1-chloro-8-methyltetrahydroisoquinoline.
Scientific Research Applications
1-Chloro-8-methylisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-chloro-8-methylisoquinoline involves its interaction with various molecular targets. The chlorine atom and the isoquinoline ring contribute to its reactivity and binding affinity with biological molecules. It can inhibit certain enzymes or interact with DNA, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloroisoquinoline: Lacks the methyl group at the 8-position.
8-Methylisoquinoline: Lacks the chlorine atom at the 1-position.
1-Bromo-8-methylisoquinoline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-8-methylisoquinoline is unique due to the presence of both the chlorine atom and the methyl group, which influence its chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-chloro-8-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-12-10(11)9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJXXDFSXKXXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570671 | |
Record name | 1-Chloro-8-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174873-81-5 | |
Record name | 1-Chloro-8-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-8-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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